molecular formula C11H9BrFNS B13301970 4-bromo-3-fluoro-N-(thiophen-3-ylmethyl)aniline

4-bromo-3-fluoro-N-(thiophen-3-ylmethyl)aniline

Katalognummer: B13301970
Molekulargewicht: 286.17 g/mol
InChI-Schlüssel: NZXNOINVMJZNIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-3-fluoro-N-(thiophen-3-ylmethyl)aniline is an organic compound with the molecular formula C11H9BrFNS It is a derivative of aniline, where the aniline ring is substituted with bromine, fluorine, and a thiophen-3-ylmethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-fluoro-N-(thiophen-3-ylmethyl)aniline typically involves multi-step organic reactions. One common method starts with the bromination of aniline to form 4-bromoaniline. This intermediate is then subjected to fluorination using reagents like sodium fluoride to obtain 4-bromo-3-fluoroaniline . The final step involves the reaction of 4-bromo-3-fluoroaniline with thiophen-3-ylmethyl chloride under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-3-fluoro-N-(thiophen-3-ylmethyl)aniline can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents such as potassium permanganate can be employed.

    Reduction: Reducing agents like lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce corresponding quinones .

Wissenschaftliche Forschungsanwendungen

4-Bromo-3-fluoro-N-(thiophen-3-ylmethyl)aniline has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-bromo-3-fluoro-N-(thiophen-3-ylmethyl)aniline involves its interaction with specific molecular targets. The presence of bromine, fluorine, and thiophen-3-ylmethyl groups can influence its binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Bromo-3-fluoroaniline: Lacks the thiophen-3-ylmethyl group, making it less complex.

    4-Bromo-3-chloro-N-(thiophen-3-ylmethyl)aniline: Similar structure but with chlorine instead of fluorine.

    4-Bromo-3-fluoro-N-(thiophen-2-ylmethyl)aniline: Similar but with a different position of the thiophene ring.

Uniqueness

4-Bromo-3-fluoro-N-(thiophen-3-ylmethyl)aniline is unique due to the specific combination of substituents on the aniline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Eigenschaften

Molekularformel

C11H9BrFNS

Molekulargewicht

286.17 g/mol

IUPAC-Name

4-bromo-3-fluoro-N-(thiophen-3-ylmethyl)aniline

InChI

InChI=1S/C11H9BrFNS/c12-10-2-1-9(5-11(10)13)14-6-8-3-4-15-7-8/h1-5,7,14H,6H2

InChI-Schlüssel

NZXNOINVMJZNIO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1NCC2=CSC=C2)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.